17(S),18(R)-EETeTr
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-16-[(2S,3R)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1 |
InChI Key |
GPQVVJQEBXAKBJ-YQLHGUCYSA-N |
SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |
Isomeric SMILES |
CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |
Synonyms |
17,18-EETeTr 17,18-EpETE 17,18-epoxy-5,8,11,14-eicosatetraenoic acid 17,18-epoxyeicosatetraenoic acid |
Origin of Product |
United States |
Stereospecific Chemical Synthesis and Analog Design
Stereoselective Synthetic Pathways for 17(S),18(R)-EETeTr
The synthesis of the specific 17(S),18(R) stereoisomer of EETeTr requires carefully designed synthetic routes that control the stereochemistry at the C17 and C18 positions.
Enantioselective and Diastereoselective Synthesis Strategies
The creation of chiral molecules with specific stereochemistry can be achieved through enantioselective and diastereoselective synthesis. chemrxiv.orgnih.gov These strategies are fundamental in medicinal chemistry, where the biological activity of a compound is often dependent on its specific stereoisomeric form. acs.orgacs.org
One reported stereoselective synthesis of 17(R),18(S)-EpETE, a stereoisomer of the title compound, involves the reaction of a TMS-substituted epoxy alcohol with dimsyl sodium (NaDMSO). rsc.org This reaction yields a 1-alkene-3,4-diol, which is then converted to the final product through a Wittig reaction. rsc.org The stereochemistry of the final epoxide is controlled by the stereochemistry of the starting epoxy alcohol. rsc.org Such methods, which often rely on chiral catalysts or auxiliaries, are essential for producing specific stereoisomers like this compound. kyoto-u.ac.jpbeilstein-journals.org
Precursor Compounds and Reaction Optimization for Stereocontrol
The selection of appropriate precursor compounds is a critical factor in stereoselective synthesis. For many eicosanoids, the synthesis starts from commercially available, optically active small molecules that already contain some of the required stereocenters. The synthesis of deuterated 17-methyl-testosterone, for example, utilized dehydroepiandrosterone (B1670201) as a starting material. nih.gov
Reaction optimization is another key aspect, involving the systematic adjustment of reaction conditions such as temperature, solvent, and catalyst to maximize the yield and stereoselectivity of the desired product. nih.gov For instance, in the synthesis of certain chiral acetals, computational studies have shown that the interaction between the catalyst and the substrate is crucial for achieving high stereoselectivity. kyoto-u.ac.jp These optimization processes are vital for developing efficient and reliable methods for the synthesis of complex molecules like this compound. nih.gov
Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies
To understand the biological mechanisms of action of this compound, researchers often use isotopically labeled versions of the molecule. bohrium.comnih.gov Deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling allows scientists to track the molecule within biological systems and to study its metabolism and interactions with proteins. nih.govsymeres.com
The synthesis of these labeled compounds typically involves incorporating the stable isotopes at specific positions within the molecule. silantes.com This can be achieved by using labeled starting materials or by introducing the isotopes at a later stage of the synthesis. nih.govnih.gov For example, deuterated silanes can be prepared using deuterium gas as the isotope source in the presence of a rhodium catalyst. csic.es These labeled analogs are invaluable tools for pharmacokinetic studies and for elucidating the metabolic fate of this compound. symeres.com
Design and Synthesis of Structurally Related Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and involve synthesizing and testing a series of structurally related compounds to understand how specific molecular features affect biological activity. oncodesign-services.comrsc.org For this compound, SAR studies aim to identify the key structural elements responsible for its biological effects and to design more potent and stable analogs. nih.govacs.org
Exploration of Modifications to the Eicosanoid Backbone
The eicosanoid backbone of this compound offers several sites for modification. wikipedia.org SAR studies have explored the importance of the double bonds and the carboxylic acid group. For instance, studies on a related compound, 17(R),18(S)-EETeTr, revealed that a cis-Δ¹¹,¹²- or Δ¹⁴,¹⁵-olefin and a 17(R),18(S)-epoxide are minimal structural elements for anti-arrhythmic activity. nih.govresearchgate.net Modifications to the carboxylic acid, such as esterification or amidation, can also influence the compound's properties.
Interactive Table: Modifications to the Eicosanoid Backbone and their Effects
| Modification | Rationale | Observed Effect on Activity | Reference |
|---|---|---|---|
| Removal of double bonds | To increase metabolic stability | Can lead to antagonist-like activity | researchgate.net |
| Altering double bond position | To probe the binding pocket | Can switch from agonist to antagonist activity | nih.govresearchgate.net |
| Modification of the carboxylic acid | To improve pharmacokinetic properties | Can alter potency and selectivity | nih.gov |
Stereochemical Modifications and Their Impact on Biological Activity
The stereochemistry of the epoxide ring and any other chiral centers is a critical determinant of the biological activity of EETeTr analogs. nih.govacs.org Studies have shown a high degree of stereoselectivity in the biological effects of these compounds. For example, in rat cerebral arteries, only the 17(R),18(S)-enantiomer of EETeTr was effective at activating BK channels, while the 17(S),18(R)-enantiomer was inactive. ahajournals.orgnih.gov
In studies on neonatal rat cardiomyocytes, antagonist activity was often associated with the combination of a Δ¹⁴,¹⁵-olefin and a 17(S),18(R)-epoxide. nih.govresearchgate.net This highlights the profound impact that stereochemistry has on the interaction of these molecules with their biological targets. The synthesis of all possible stereoisomers is therefore essential for a comprehensive understanding of the SAR.
Interactive Table: Impact of Stereochemical Modifications
| Stereoisomer | Biological Effect | System Studied | Reference |
|---|---|---|---|
| 17(R),18(S)-EETeTr | Negative chronotropic effects, protection against Ca²⁺-overload | Neonatal rat cardiomyocytes | nih.govmedchemexpress.com |
| This compound | Often associated with antagonist activity when combined with a Δ¹⁴,¹⁵-olefin | Neonatal rat cardiomyocytes | nih.govresearchgate.net |
| 17(R),18(S)-EETeTr | Potent activator of BK potassium channels | Rat cerebral artery vascular smooth muscle cells | ahajournals.orgnih.gov |
Purification and Characterization Methodologies for Synthetic Products
The successful stereospecific synthesis of 17(S),18(R)-epoxyeicosatetraenoic acid (this compound) and its analogs necessitates rigorous purification and characterization to ensure the isolation of the target compound with high purity and the correct structural and stereochemical configuration. A variety of analytical techniques are employed to separate the desired product from reaction byproducts, unreacted starting materials, and other isomers, as well as to confirm its identity and structure. nih.govgrantome.comnih.gov
Purification Techniques
The purification of lipophilic compounds like EETeTrs often involves a combination of chromatographic methods. The choice of technique depends on the scale of the synthesis and the nature of the impurities.
Column Chromatography: Silica (B1680970) gel column chromatography is a fundamental technique used for the initial purification of synthetic intermediates and the final product. nih.gov This method separates compounds based on their polarity. For instance, in the synthesis of EETeTr analogs, intermediates are often purified using silica gel chromatography with a solvent system such as ethyl acetate (B1210297) (EtOAc) in hexanes. The polarity of the eluent is adjusted to achieve optimal separation. nih.gov
High-Performance Liquid Chromatography (HPLC): For higher resolution and purity, HPLC is the method of choice. nih.govnih.gov It is particularly crucial for separating the various regioisomers and enantiomers that can be formed during the synthesis of epoxy fatty acids. nih.govdokumen.pub
Reverse-Phase HPLC (RP-HPLC): This technique is widely used to separate eicosanoids and their metabolites. researchgate.net In the analysis of eicosapentaenoic acid (EPA) metabolism, RP-HPLC is used to separate metabolites like 17,18-EETeTr from others such as 19- and 20-hydroxyeicosapentaenoic acid (HEPE). nih.gov
Chiral-Phase HPLC: To resolve and purify specific enantiomers, such as this compound from its 17(R),18(S) counterpart, chiral-phase HPLC is essential. dokumen.pubnih.gov This technique uses a chiral stationary phase to differentiate between the enantiomers, allowing for their separation and quantification. nih.govnsf.gov For example, chiral analysis of the 17,18-epoxy-EPA demonstrated the generation of 17(S),18(R)-epoxy-EPA with 97% optical purity. dokumen.pub
| Technique | Stationary Phase Example | Mobile Phase Example | Application |
|---|---|---|---|
| Reverse-Phase HPLC | C18 | Methanol/Water/Acetic Acid Gradient | Separation of EETeTr regioisomers. researchgate.netnih.gov |
| Chiral-Phase HPLC | Cellulose-based (e.g., Chiralcel) | Isopropanol/Hexanes with Formic Acid | Separation of this compound and 17(R),18(S)-EETeTr enantiomers. dokumen.pubnsf.gov |
Characterization Methodologies
Once purified, the identity and structure of the synthetic product are confirmed using a suite of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive tool for the definitive structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of the compound.
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Specific chemical shifts (δ) and coupling constants (J) are characteristic of the protons in the epoxy ring and the olefinic bonds of the EETeTr molecule. nih.govcaymanchem.com
¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule and their electronic environment. nih.gov
2D NMR (e.g., COSY, HSQC, HMBC): These techniques are used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for unambiguously assigning the complex structure of polyunsaturated fatty acid derivatives. caymanchem.comoup.com
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation patterns. nih.govnih.gov It is often coupled with a chromatographic separation technique.
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for analyzing volatile or derivatized eicosanoids. researchgate.netnih.gov While powerful, it often requires sample derivatization to increase volatility. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for the analysis of eicosanoids from complex mixtures. researchgate.netnih.gov It combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry, allowing for both quantification and structural confirmation. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula of the synthesized compound, distinguishing it from other molecules with the same nominal mass. nih.gov
| Technique | Information Obtained | Example Application for this compound |
|---|---|---|
| ¹H NMR | Proton chemical environment, spin-spin coupling. | Confirming the presence and stereochemistry of the epoxide ring and the geometry of double bonds. nih.gov |
| ¹³C NMR | Carbon skeleton and chemical environment. | Verifying the number and types of carbon atoms in the molecule. nih.gov |
| LC-MS/MS | Molecular weight and structural fragments. | Confirming identity and purity of the final product. researchgate.net |
| HRMS | Precise mass and elemental composition. | Confirming the molecular formula C₂₀H₃₀O₃. nih.gov |
The combined application of these purification and characterization methodologies is indispensable for ensuring that synthetic this compound and its analogs are of the required quality and isomeric purity for subsequent biological and pharmacological investigations. grantome.com
Biosynthesis and Endogenous Formation in Biological Systems
Enzymatic Pathways for 17(S),18(R)-EETeTr Generation
The biosynthesis of 17,18-EETeTr, including the 17(S),18(R) enantiomer, is principally carried out by the cytochrome P450 monooxygenase system, which catalyzes the epoxidation of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).
Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds. nih.govresearchgate.net Several isoforms of CYP enzymes have been identified to metabolize polyunsaturated fatty acids, including EPA, through an epoxygenase reaction. nih.govresearchgate.net This reaction involves the insertion of one atom of molecular oxygen into the fatty acid substrate to form an epoxide. wikipedia.org Specifically, the epoxidation of the 17,18-double bond of EPA by CYP enzymes leads to the formation of 17,18-EETeTr. researchgate.netuniprot.orgnih.gov This process is a key pathway for generating bioactive lipid mediators from dietary omega-3 fatty acids. nih.gov
The formation of 17,18-EETeTr is not only isoform-specific but also highly stereoselective, meaning that different CYP enzymes can produce different ratios of the 17(R),18(S) and 17(S),18(R) enantiomers.
CYP1A1: Human CYP1A1 acts predominantly as an epoxygenase when metabolizing EPA, with a high degree of regio- and stereoselectivity. portlandpress.comgenecards.org It preferentially epoxidizes the 17,18-double bond to produce 17,18-EETeTr. portlandpress.comgenecards.org Notably, this isoform shows a strong preference for forming the 17(R),18(S)-EETeTr enantiomer. portlandpress.comgenecards.org Molecular modeling suggests that unfavorable enzyme-substrate interactions limit the formation of the 17(S),18(R) epoxide by human CYP1A1. genecards.org
CYP2C Subfamily: Members of the human CYP2C subfamily, including CYP2C8, CYP2C9, and CYP2C19, are known to metabolize EPA. researchgate.netahajournals.org These enzymes can produce various regioisomers of EETeTr, but the 17,18-epoxide is often a major product. ahajournals.org For example, human CYP2C8 and CYP2J2 are capable of producing 17,18-EETeTr as a primary metabolite from EPA. ahajournals.org While many CYP2C isoforms favor the 17(R),18(S) enantiomer, the stereoselectivity can vary. wikipedia.orgnih.gov
CYP4A Subfamily: Recombinant rat P450 4A1 can epoxidize the 17,18-double bond of EPA, yielding both the 17(R),18(S) and 17(S),18(R) enantiomers. nih.govaacrjournals.orgahajournals.orgnih.gov However, it exhibits a stereoselectivity that favors the formation of 17(R),18(S)-EETeTr over this compound in a ratio of approximately 64:36. nih.govaacrjournals.orgahajournals.orgnih.gov Similarly, mouse Cyp4a12a also produces both enantiomers but with a clear preference for the 17(R),18(S) form (73% vs. 27%). pnas.orgnih.gov
Bacterial and Mutant CYPs: While mammalian enzymes often favor the 17(R),18(S) enantiomer, other enzymatic systems show a different selectivity. A mutant of the bacterial enzyme CYP102A1 (P450 BM-3 from Bacillus megaterium), specifically the F87V mutant, has been shown to produce this compound from EPA. researchgate.netresearchgate.net This highlights that specific enzymatic engineering can yield the desired stereoisomer.
| CYP Isoform | Substrate | Primary Product(s) | Stereoselectivity Notes |
|---|---|---|---|
| Human CYP1A1 | EPA | 17,18-EETeTr | Highly stereoselective for 17(R),18(S)-EETeTr. portlandpress.comgenecards.org |
| Human CYP2C8/2J2 | EPA | 17,18-EETeTr | Produces 17,18-EETeTr as a major metabolite. ahajournals.org |
| Rat CYP4A1 | EPA | 17,18-EETeTr | Produces a 64:36 ratio of 17(R),18(S) to 17(S),18(R) enantiomers. nih.govaacrjournals.org |
| Mouse Cyp4a12a | EPA | 17,18-EETeTr | Produces a 73:27 ratio of 17(R),18(S) to 17(S),18(R) enantiomers. pnas.orgnih.gov |
| CYP102A1 F87V Mutant | EPA | This compound | Stereoselectively produces the 17(S),18(R) enantiomer. researchgate.netresearchgate.net |
Subcellular Localization of Biosynthetic Enzymes
The enzymes responsible for the synthesis of 17,18-EETeTr are primarily located in the endoplasmic reticulum (ER). nih.govresearchgate.netdiva-portal.org The N-terminal sequence of these CYP proteins acts as a signal anchor, targeting them for insertion into the ER membrane. pnas.org
CYP1A1, CYP2C, and CYP4A enzymes are predominantly integral membrane proteins of the ER. nih.govwikipedia.orgportlandpress.comgenecards.orggenecards.org Studies have shown that these enzymes reside within specific microdomains of the ER membrane. portlandpress.comnih.govnih.gov For example, CYP1A1 tends to localize to disordered lipid regions of the ER, while other isoforms like CYP1A2 are found in more ordered domains. nih.govnih.gov This differential localization within the ER may be a mechanism for modulating P450 function. portlandpress.com
While the ER is the main site of localization, certain CYP isoforms have also been detected in other subcellular compartments, including the mitochondria and the plasma membrane. nih.govaacrjournals.orgbiocompare.com This alternative localization may contribute to different physiological functions, although the primary site for bulk fatty acid metabolism remains the ER. nih.gov For instance, a splice variant of CYP1A1 has been found exclusively in the nucleus and mitochondria in certain cancer cells. aacrjournals.org
Regulation of this compound Biosynthesis in Cellular Models
The biosynthesis of 17,18-EETeTr is a regulated process influenced by various cellular signals and factors.
Induction by Signaling Molecules: The synthesis of 17,18-EETeTr can be stimulated by specific neurotransmitters. In the nematode C. elegans, the neurotransmitter serotonin (B10506) has been shown to induce a significant increase in the levels of 17,18-EETeTr, almost exclusively through the enhanced formation of the 17(R),18(S) enantiomer via the SER-7 receptor. researchgate.netresearchgate.net This suggests that neuronal signaling can directly regulate the production of these lipid mediators.
Enzyme Induction: The expression of the biosynthetic enzymes themselves is subject to regulation. Human CYP1A1, for instance, is highly inducible by xenobiotics such as polycyclic aromatic hydrocarbons. portlandpress.comgenecards.org Increased expression of the CYP1A1 enzyme would lead to a corresponding increase in its metabolic products, including 17,18-EETeTr, which could affect physiological processes in extrahepatic tissues like the cardiovascular system and lungs. portlandpress.comgenecards.org
Substrate Competition: The production of EPA-derived epoxides is also regulated by competition with other fatty acids for the same CYP enzymes. A leading hypothesis is that EPA competes with arachidonic acid (AA) for enzymatic conversion. uniprot.orgnih.gov An increased availability of EPA can therefore shift the metabolic profile away from AA-derived eicosanoids towards the formation of EPA-derived metabolites like 17,18-EETeTr. nih.govnih.gov
Precursor Availability (e.g., EPA) and its Influence on Endogenous Production
The primary precursor for the biosynthesis of all 17,18-EETeTr isomers is the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA; 20:5n-3). nih.govahajournals.orgproteinatlas.org The availability of EPA is a key determinant of the rate of endogenous production of 17,18-EETeTr.
Dietary intake of omega-3 fatty acids is the main source of EPA for most biological systems. nih.gov Supplementation with fish oil or purified EPA leads to its incorporation into membrane phospholipids (B1166683), making it accessible to CYP epoxygenases. nih.govnih.gov In vivo studies have demonstrated that dietary omega-3 PUFA supplementation can cause a significant shift in the endogenous eicosanoid profile, moving from AA-derived metabolites to those derived from EPA and docosahexaenoic acid (DHA). uniprot.orgnih.gov In this context, 17,18-EETeTr can become the predominant epoxy-metabolite in various organs, including the heart, lungs, and kidneys. uniprot.org This direct relationship underscores the profound influence of precursor availability on the endogenous levels of this compound and its enantiomer.
Metabolism and Biotransformation Pathways
Hydrolysis of 17(S),18(R)-EETeTr by Soluble Epoxide Hydrolase (sEH)
The principal pathway for the inactivation of epoxyeicosanoids is hydrolysis of the epoxide functional group, a reaction catalyzed by soluble epoxide hydrolase (sEH). researchgate.netmdpi.com This enzymatic conversion is considered a key mechanism for terminating the biological effects of EETeTr isomers. researchgate.net
The sEH-mediated hydrolysis of this compound involves the addition of a water molecule across the epoxide ring, yielding its corresponding vicinal diol, 17,18-dihydroxyeicosatetraenoic acid (DHETeTr). researchgate.net This metabolite is generally considered to be less biologically active than its parent epoxide. nih.gov The enzymatic mechanism of sEH results in the formation of a trans-diol. Therefore, the hydrolysis of the 17(S),18(R)-epoxide is expected to produce the 17(R),18(R)-dihydroxy metabolite. The resulting diol is significantly more water-soluble, which facilitates its eventual excretion.
Kinetic studies investigating the hydrolysis of various epoxy fatty acids have provided insights into the metabolic stability of 17,18-EETeTr. Research using murine liver cytosolic fractions, which contain sEH, demonstrated that the hydrolysis rate of racemic 17,18-EETeTr (referred to as 17,18-EEQ in the study) is comparatively slow when compared to other epoxyeicosanoids like 14,15-epoxyeicosatrienoic acid (14,15-EET). This suggests that 17,18-EETeTr may have a longer biological half-life than some other related compounds, allowing for a more sustained duration of action before being converted to its less active diol form.
Glucuronidation and Other Conjugation Reactions of this compound
In addition to enzymatic hydrolysis, this compound can undergo conjugation reactions, which modify its structure and facilitate clearance. While direct glucuronidation of this compound is not extensively documented, it is a common Phase II metabolic pathway for eicosanoids, catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) to increase water solubility for excretion. creative-proteomics.com
A more characterized conjugation pathway for related epoxides is their incorporation into phospholipids (B1166683). Studies on other EETs have shown that they can be esterified into the sn-2 position of cellular lipid pools. nih.gov This incorporation into phospholipids may serve as a storage mechanism, protecting the epoxide from rapid hydrolysis by sEH and allowing for its release upon cellular stimulation.
Oxidative Metabolism and Further Biotransformation Products
Beyond hydrolysis, this compound serves as a substrate for other enzymatic and oxidative pathways, leading to a variety of biotransformation products.
Hydroxylation : In murine models, 17,18-EETeTr is further metabolized into a series of novel oxygenated products. researchgate.net One of the major metabolites identified is 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EETeTr). The stereochemistry of the naturally formed, biologically active isomers has been identified as 12(S)-hydroxy-17(R),18(S)-EpETE and 12(S)-hydroxy-17(S),18(R)-EpETE. This indicates that the this compound enantiomer is a direct precursor to a potent anti-inflammatory metabolite. researchgate.net
Prostaglandin (B15479496) Synthesis : Research has shown that 17,18-EETeTr can be metabolized by prostaglandin H (PGH) synthase. This enzymatic conversion leads to the formation of novel epoxy-prostaglandins, such as 17(18)-epoxyprostaglandin E2.
Beta-Oxidation and Chain Elongation : Like other fatty acids, EETs are substrates for β-oxidation. mdpi.comnih.gov Studies conducted in endothelial cells have shown that inhibition of sEH leads to an accumulation of partial β-oxidation products of EETs. nih.gov This suggests that β-oxidation is a significant metabolic route for these compounds, particularly when the primary hydrolysis pathway is slowed. Additionally, chain elongation of EETs has been observed, resulting in the formation of novel elongated epoxy fatty acids. nih.gov
Influence of Metabolic Enzymes on this compound Levels in Biological Matrices
The concentration of this compound in tissues and biological fluids is determined by the balance between its synthesis and degradation.
Synthesis : 17,18-EETeTr is endogenously produced from EPA by the action of CYP epoxygenases. mdpi.com Therefore, the expression and activity of these enzymes, as well as the availability of the EPA substrate, are primary determinants of its production rate.
Comparative Metabolism Across Different In Vitro and In Vivo Model Systems
The metabolism of this compound has been investigated in various biological systems, revealing both common and species-specific pathways.
In Vitro : The hydrolysis of 17,18-EETeTr has been characterized using murine liver cytosolic fractions, which provided kinetic data on sEH activity. researchgate.net Studies with neonatal rat cardiomyocytes have demonstrated the potent biological effects of this epoxide, while also confirming that its sEH-derived diol metabolite is inactive in that system. nih.govresearchgate.net Furthermore, experiments using monkey seminal vesicle microsomes first identified the potential for 17,18-EETeTr to be converted into novel prostaglandins (B1171923).
Bacterial Systems : Interestingly, a bacterial CYP enzyme from Bacillus megaterium, BM-3, has been shown to stereoselectively produce the this compound enantiomer from EPA. nih.gov This highlights how different enzymatic systems can be utilized for the specific synthesis of this bioactive lipid.
Metabolic Pathways of this compound
| Pathway | Key Enzyme(s) | Resulting Metabolite(s) | Effect on Activity |
|---|---|---|---|
| Epoxide Hydrolysis | Soluble Epoxide Hydrolase (sEH) | 17(R),18(R)-DHETeTr | Inactivation/Deactivation |
| Oxidative Metabolism | Lipoxygenase (LOX) | 12(S)-OH-17(S),18(R)-EETeTr | Formation of potent anti-inflammatory metabolite |
| Prostaglandin Synthesis | Prostaglandin H (PGH) Synthase | 17(18)-epoxyprostaglandin E2 | Formation of novel prostaglandins |
| Fatty Acid Metabolism | β-oxidation enzymes | Chain-shortened epoxy fatty acids | Degradation pathway |
| Conjugation | Acyltransferases | Phospholipid esters | Storage/Sequestration |
| Conjugation (putative) | UGTs | Glucuronide conjugates | Increased water solubility for excretion |
Mechanistic Elucidation of Biological Roles and Cellular Signaling
Intracellular and Extracellular Signaling Cascades Modulated by 17(S),18(R)-EETeTr
This compound participates in complex intracellular and extracellular signaling pathways, influencing cellular responses through interactions with various molecular targets.
Activation of Ion Channels (e.g., Large-Conductance K+ (BK) Channels, TRPV Channels)
This compound has been identified as a potent activator of large-conductance potassium channels, specifically the BK channels (KCa1.1) ahajournals.orgnih.govahajournals.org. Studies using patch-clamp techniques on vascular smooth muscle cells (VSMCs) have shown that 17(R),18(S)-EETeTr (a closely related stereoisomer, often studied in parallel) elicits a significant increase in potassium currents, with an approximately 14-fold increase observed compared to a 6-fold increase by 11(R),12(S)-epoxyeicosatrienoic acid ahajournals.orgnih.govahajournals.org. The activation by 17(R),18(S)-EETeTr is blocked by tetraethylammonium, a known BK channel blocker, but not by 4-aminopyridine, indicating specificity for BK channels ahajournals.orgnih.govahajournals.org. Research suggests that the BK alpha subunit is the primary molecular target for 17,18-EETeTr's action, as the compound did not induce outward currents in VSMCs from BK alpha-deficient mice nih.gov. Furthermore, the activation of BK channels by 17,18-EETeTr is not mediated by changes in intracellular calcium concentration or sarcoplasmic reticulum calcium release events nih.gov.
There is also evidence linking related epoxyeicosatrienoic acids (EETs) to Transient Receptor Potential (TRP) channels. For instance, 17,18-EEQ, an omega-3 lipid, sensitizes TRPV1 and TRPA1 channels in sensory neurons, dependent on Gs-coupled receptor activation and PKA signaling nih.gov. While direct evidence for this compound's specific interaction with TRPV channels is less detailed in the provided snippets, the broader class of EETs and related omega-3 metabolites are known to influence these channels nih.govmdpi.comfrontiersin.org.
Data Table 1: Effect of 17(R),18(S)-EETeTr on BK Channel Currents
| Compound | Concentration (nmol/L) | Current Increase (Fold) | Blocking Agent (TEA) | Blocking Agent (4-AP) | Reference |
| 11(R),12(S)-EET | 50 | 6 | Not specified | Not specified | ahajournals.orgnih.govahajournals.org |
| 17(R),18(S)-EETeTr | 50 | 14 | Yes | No | ahajournals.orgnih.govahajournals.org |
| 17(S),18(R)-EET | Not specified | Inactive | Not specified | Not specified | ahajournals.orgnih.govahajournals.org |
Receptor Interactions (e.g., G-Protein Coupled Receptors, Nuclear Receptors)
This compound and related omega-3 epoxides interact with specific receptors to mediate their biological effects nih.govnih.govnih.gov. Research indicates that 17,18-EEQ, an omega-3 lipid, sensitizes TRPV1 and TRPA1 channels through activation of a Gs-coupled receptor, identified as the prostacyclin receptor (IP) nih.gov. This suggests that this compound may also engage G-protein coupled receptors (GPCRs) to exert its functions nih.govnih.govfrontiersin.orgwikipedia.org. Furthermore, 17(S),18(R)-EpETE has been shown to interact with G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), to inhibit neutrophil mobility nih.gov. This interaction with GPR40 is crucial for its anti-inflammatory effects in models of contact hypersensitivity nih.gov.
While direct interactions of this compound with nuclear receptors are not explicitly detailed in the provided snippets, other epoxyeicosatrienoic acids (EETs) are known to modulate nuclear receptor activity, such as peroxisome proliferator-activated receptors (PPARs) nih.gov. Nuclear receptors, like the Constitutive Androstane Receptor (CAR), have unique activation mechanisms involving nuclear translocation and can be influenced by compounds that are not direct ligands mdpi.comindigobiosciences.com.
Role of this compound in Modulating Enzyme Activity
The precise mechanisms by which this compound modulates enzyme activity are not extensively detailed in the provided search results. However, it is known that epoxyeicosatrienoic acids (EETs) can be metabolized by soluble epoxide hydrolase (sEH) enzymes into less active diols nih.gov. The inhibition of sEH can prolong the bioavailability and activity of EETs, potentially enhancing their therapeutic effects nih.gov. Additionally, the synthesis of 17,18-EETeTr itself is dependent on cytochrome P450 (CYP) epoxygenase enzymes ahajournals.orgif-pan.krakow.pl. Specific CYP isoforms, such as CYP1A1 and CYP2C subfamilies, are involved in the regio- and stereoselective production of 17,18-EETeTr from EPA if-pan.krakow.plrhea-db.orgnih.gov. The modulation of CYP enzyme activity could therefore indirectly influence the levels and actions of this compound.
Impact on Cellular Proliferation, Differentiation, and Apoptosis in In Vitro Models
Specific data on the impact of this compound on cellular proliferation, differentiation, and apoptosis in vitro is limited in the provided snippets. However, related compounds and pathways suggest potential roles. For instance, epoxyeicosanoids have been implicated in modulating various cellular processes, including those related to inflammation and cell survival nih.gov. One study mentions that analogs of 17,18-EEQ were shown to enhance neuroprotective and anti-apoptotic effects when co-administered with sEH inhibitors nih.gov. This suggests that metabolites derived from EPA, like this compound, might influence cell survival pathways. Further research would be needed to elucidate the specific effects of this compound on proliferation, differentiation, and apoptosis.
Angiogenic Modulation in Cellular and Organotypic Culture Systems
While direct studies on this compound's angiogenic modulation are not detailed, related epoxyeicosatrienoic acids (EETs) are known to influence angiogenesis. For example, 12(R)-Hydroxy-5,8,14-eicosatrienoic acid (12(R)-HETrE) has been shown to induce vascular endothelial growth factor (VEGF) expression via ERK1/2 activation in rabbit limbal microvessel endothelial cells. This interaction was found to mediate, at least in part, the angiogenic response to 12(R)-HETrE, leading to capillary tube-like formation nih.gov. Given that this compound is derived from EPA and shares structural similarities with other EETs, it is plausible that it may also play a role in regulating angiogenic processes, potentially through similar signaling pathways involving growth factors like VEGF.
Anti-Inflammatory Mechanisms Investigated in Cell Culture and Animal Models
This compound and its related metabolites exhibit significant anti-inflammatory properties. 17(S),18(R)-EpETE has demonstrated potent anti-inflammatory effects in models of contact hypersensitivity (CHS) and arthritis . This activity is attributed to its interaction with G protein-coupled receptor 40 (GPR40), where it inhibits neutrophil mobility by suppressing chemoattractant-induced Rac activation and pseudopod formation nih.gov. The anti-inflammatory effect of 17,18-EpETE via GPR40 activation makes it a potential therapeutic target for allergic inflammatory diseases nih.gov.
In addition to its effects on neutrophils, 17,18-EETeTr has also been shown to relax pulmonary artery and bronchial smooth muscle cells and exert anti-inflammatory effects in the human lung nih.gov. Studies using animal models have also indicated that omega-3 PUFA metabolites can shift the endogenous eicosanoid profile, potentially contributing to reduced inflammation nih.gov. For instance, related anti-inflammatory compounds have been investigated in animal models of neuroinflammation, showing promise for ameliorating disease symptoms frontiersin.org.
Data Table 2: Anti-inflammatory Actions of 17,18-EpETE and Related Compounds
| Compound | Target Cell/System | Mechanism of Action | Observed Effect | Reference |
| 17(S),18(R)-EpETE | Neutrophils | GPR40 activation; Inhibition of Rac activation and pseudopod formation | Ameliorates contact hypersensitivity | nih.gov |
| 17,18-EEQ | Sensory Neurons | Sensitizes TRPV1 and TRPA1 channels via IP receptor activation and PKA activation | Not directly anti-inflammatory in this context | nih.gov |
| 17,18-EETeTr | Human Lung Smooth Muscle | Hyperpolarization and relaxation | Exerts anti-inflammatory effects | nih.gov |
| General EETs | Various | Broad anti-inflammatory and pro-resolving actions | Termination of inflammation | frontiersin.org |
Investigation of Renoprotective Mechanisms in Pre-clinical Models
While specific studies detailing the renoprotective mechanisms of this compound in pre-clinical models were not directly identified in the provided search results, related research on kidney function and diabetes highlights the importance of managing oxidative stress and inflammation in preventing kidney damage. For instance, in the context of contrast-induced acute kidney injury (CI-AKI) in diabetic models, heme oxygenase-1 (HO-1) has shown renoprotective effects by reducing oxidative stress and improving kidney function scielo.brscielo.br. Diabetic models also exhibit increased susceptibility to kidney injury, characterized by decreased creatinine (B1669602) clearance and elevated urinary neutrophil gelatinase-associated lipocalin (NGAL) and albuminuria scielo.brscielo.br. These findings underscore the general importance of protective mechanisms in kidney health, a context in which lipid mediators like this compound might exert beneficial effects, although direct evidence for this specific compound in renoprotection remains to be detailed in the provided snippets.
Cardioprotective Mechanisms in Isolated Organ and Animal Models
This compound has demonstrated potent cardioprotective and anti-arrhythmic effects in isolated organ and animal models. This EPA-derived metabolite exhibits negative chronotropic effects, meaning it can slow heart rate, and protects neonatal rat cardiomyocytes against calcium overload with high potency, showing an EC50 of approximately 1-2 nM researchgate.netnih.govacs.org. These effects are stereoselective, with the 17(R),18(S)-enantiomer being active while its antipode is not nih.gov. The rapid onset and potency of this compound suggest a significant role in mediating the anti-arrhythmic effects of EPA nih.gov. Structure-activity relationship studies have identified key structural elements for its activity and have led to the development of more robust analogs for potential clinical use researchgate.netnih.govacs.org. Furthermore, this compound has shown promise in reducing ventricular tachyarrhythmias following coronary ligation in preclinical models researchgate.net.
Neurovascular and Cerebroprotective Actions in In Vitro and Animal Models
Research indicates that 17(R),18(S)-EETeTr acts as a potent vasodilator, stimulating large-conductance calcium-activated potassium (BK) channels in rat cerebral arteries nih.govahajournals.orgahajournals.org. This action leads to the relaxation of vascular smooth muscle cells, contributing to cerebroprotection by improving blood flow and potentially reducing ischemic damage. Studies have shown that 17(R),18(S)-EETeTr elicits a significant increase in K+ currents in rat cerebral artery VSMCs, exceeding the effect of other epoxyeicosatrienoic acids ahajournals.orgahajournals.org. The vasodilatory effects are mediated via a mechanism that appears independent of the putative EET receptor, suggesting a distinct signaling pathway nih.gov. The ability of this compound to activate BK channels positions it as a novel hyperpolarizing factor in the vessel wall, particularly relevant in diets rich in EPA ahajournals.orgahajournals.orgahajournals.org. While direct evidence for cerebroprotection in animal models is not explicitly detailed in the provided snippets, its potent vasodilatory action in cerebral arteries suggests a potential neurovascular benefit.
Role in Vascular Tone Regulation and Endothelial Function
This compound plays a crucial role in regulating vascular tone, primarily through its potent vasodilatory actions. It is a strong activator of large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells (VSMCs) ahajournals.orgahajournals.orgahajournals.org. Activation of these channels leads to hyperpolarization of the VSMC membrane, reducing intracellular calcium levels and causing relaxation of the blood vessel ahajournals.orgahajournals.orgahajournals.org. This mechanism contributes to the beneficial effects of EPA-rich diets on vascular function ahajournals.orgahajournals.org. Studies have shown that 17(R),18(S)-EETeTr elicits a greater than 14-fold increase in K+ currents in rat cerebral artery VSMCs, significantly more than other epoxyeicosatrienoic acids ahajournals.orgahajournals.org. The compound's vasodilatory properties have also been observed in mouse aortas and human pulmonary arteries researchgate.net. The endothelium itself is a key regulator of vascular tone, releasing factors that promote relaxation (e.g., nitric oxide, hyperpolarizing factors) and contraction (e.g., endothelin-1) opencardiovascularmedicinejournal.comnih.govresearchgate.net. The cytochrome P450 pathway, which produces epoxyeicosanoids like this compound, is recognized as a contributor to endothelium-derived relaxing factor activity nih.gov.
Summary of this compound's Role in Vascular Tone Regulation:
| Effect | Mechanism | Target Cells/Tissues | Outcome |
| Vasodilation | Potent activator of BK potassium channels | Vascular Smooth Muscle Cells (VSMCs) | Relaxation |
| Hyperpolarization | Increases K+ currents in VSMCs | Cerebral artery VSMCs | Vasodilation |
| Endothelial Function | Contributes to endothelium-derived relaxing factor activity (via CYP pathway) | Endothelial cells, vascular smooth muscle cells | Vasodilation |
Analytical Methodologies for Quantification and Detection
Development of Advanced Analytical Techniques for Stereoisomer Differentiation
The biological activity of lipid mediators is often highly dependent on their specific stereochemical configuration. For compounds like 17(S),18(R)-EETeTr, which possess multiple chiral centers, differentiating between various regio- and stereoisomers is a significant analytical challenge. Advanced chromatographic techniques, particularly when coupled with mass spectrometry, are paramount for this task.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating enantiomers and diastereomers of fatty acids and their derivatives aocs.orgnih.govnih.gov. This method relies on the use of specialized chiral stationary phases (CSPs) that interact differently with various stereoisomers, enabling their separation based on subtle differences in their three-dimensional structures aocs.orgnih.govnih.gov. Reversed-phase chiral-LC coupled with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a powerful approach for the comprehensive profiling of regio- and stereoisomeric lipid metabolites, allowing for their simultaneous separation and identification nih.gov. For instance, studies on epoxy fatty acids have demonstrated the ability to resolve specific enantiomeric ratios, such as the (R,S)/(S,R)-ratio of 14,15-EET, which can vary significantly under different biological conditions nih.gov.
While direct separation on chiral columns is often preferred, derivatization techniques can sometimes be employed to enhance separation or detectability, although they add complexity to the analytical workflow aocs.org. Other chromatographic techniques, such as Supercritical Fluid Chromatography (SFC) and Thin-Layer Chromatography (TLC), can also be utilized for stereoisomer separation, often requiring specific method screening to identify optimal conditions aocs.orgnih.gov. The selection of appropriate chiral columns and mobile phase compositions is crucial, with systematic method screening strategies being essential for compounds with multiple chiral centers nih.gov.
Quality Control and Validation in this compound Bioanalysis
Ensuring the accuracy, reliability, and reproducibility of bioanalytical methods for compounds like this compound is achieved through stringent quality control and method validation processes, often guided by regulatory standards such as those from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA) mdpi.commdpi.comfrontiersin.org. A comprehensive validation strategy assesses multiple critical parameters:
Selectivity/Specificity: The method must unequivocally identify and quantify the analyte in the presence of other components typically found in biological matrices, such as endogenous lipids and potential metabolites mdpi.comfrontiersin.org.
Linearity: This parameter establishes the concentration range over which the method's response is directly proportional to the analyte concentration, typically assessed using calibration curves mdpi.comresearchgate.net.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD represents the lowest analyte concentration detectable, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision mdpi.comfrontiersin.orgresearchgate.net. These are often determined based on signal-to-noise ratios (e.g., S/N ≥ 3 for LOD, S/N ≥ 5 for LLOQ) and accuracy within a specified range (e.g., ±20%) mdpi.comfrontiersin.org.
Accuracy: This measures how close the measured values are to the true concentration. It is typically expressed as a percentage bias from the nominal concentration, with common acceptance criteria being within ±15% (or ±20% at the LLOQ) mdpi.comfrontiersin.orgresearchgate.net.
Precision: This refers to the agreement among replicate measurements of the same sample. It is assessed by calculating the coefficient of variation (CV), with typical acceptance criteria of ≤15% (or ≤20% at the LLOQ) mdpi.commdpi.comfrontiersin.orgresearchgate.net.
Matrix Effect: This evaluates the potential influence of co-eluting matrix components on the analyte's ionization efficiency, which can affect quantification mdpi.comfrontiersin.org.
Carryover: This assesses the extent to which analyte from a previous injection can contaminate subsequent injections, typically requiring that carryover is below a certain percentage of the LLOQ mdpi.comfrontiersin.org.
Stability: The analyte's integrity must be confirmed under various conditions encountered during sample handling, storage, and analysis, including freeze-thaw cycles, bench-top stability, and post-extraction stability mdpi.comfrontiersin.org.
Internal Standards (IS) are indispensable for accurate lipid bioanalysis, serving to compensate for variations in sample preparation, extraction efficiency, and instrument response mdpi.comfrontiersin.org. Ideally, stable isotopically labeled (SIL) analogs of the target analyte are used, though their availability for specific lipid mediators can be a challenge nih.gov. Quality Control (QC) samples , prepared at known concentrations, are analyzed alongside unknown samples to monitor the performance of the analytical run and ensure it remains within acceptable parameters mdpi.commdpi.com.
| Validation Parameter | Description | Typical Acceptance Criteria (e.g., EMA/ICH) |
| Linearity | Ability to obtain test results directly proportional to the analyte concentration. | R² ≥ 0.98 (or similar) |
| Accuracy | Closeness of agreement between measured and true values. | ±15% bias (±20% at LLOQ) |
| Precision | Degree of agreement among replicate measurements. | CV ≤ 15% (≤20% at LLOQ) |
| Selectivity | Ability to unequivocally assess the analyte in the presence of other components. | No significant interference |
| LOD | Lowest analyte concentration detectable. | S/N ≥ 3 |
| LLOQ | Lowest analyte concentration quantifiable with acceptable accuracy and precision. | S/N ≥ 5, Accuracy ±20% |
| Matrix Effect | Influence of the biological matrix on analyte ionization. | Typically < ±15% variation |
| Stability | Assessment of analyte integrity under defined conditions. | Within specified limits (e.g., ±15% change) |
| Carryover | Unwanted transfer of analyte between injections. | Typically < 20% of LLOQ |
Compound Name Table
this compound
Pharmacological and Genetic Modulation of 17 S ,18 R Eetetr Levels and Activity in Research Models
Inhibition of Soluble Epoxide Hydrolase (sEH) to Elevate 17(S),18(R)-EETeTr Levels in Animal Models
The primary route for the metabolism and inactivation of this compound and other epoxyeicosanoids is hydrolysis by the enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene. nih.govnih.gov This conversion to the less biologically active 17,18-dihydroxyeicosatetraenoic acid (17,18-DHETeTr) terminates its signaling functions. nih.gov Consequently, inhibiting sEH activity has become a key pharmacological strategy to increase the endogenous levels of this compound, thereby prolonging and enhancing its biological effects. uni.lunih.gov
A variety of potent and selective sEH inhibitors (sEHIs) have been developed, enabling detailed investigation into the biological functions of epoxy fatty acids. These inhibitors primarily act by competitively binding to the catalytic site of the sEH enzyme. nih.gov The development of these compounds has progressed from early, less soluble molecules to newer agents with improved pharmacokinetic properties.
Key classes of sEH inhibitors include urea-based compounds, amides, and carbamates. nih.govnih.gov The central urea (B33335), amide, or carbamate (B1207046) moiety is crucial for binding, as its carbonyl oxygen forms hydrogen bonds with key tyrosine residues (Tyr381 and Tyr465) in the enzyme's active site, while the N-H group interacts with an aspartate residue (Asp333). nih.gov This interaction mimics the transition state of the natural substrate, leading to potent inhibition.
The selectivity of these inhibitors is a critical aspect of their utility. Most sEHIs have been designed to be highly selective for sEH over other epoxide hydrolases, such as the microsomal epoxide hydrolase (mEH), which has a different substrate preference and catalytic mechanism. nih.gov This high selectivity ensures that the observed biological effects are attributable to the stabilization of sEH substrates like this compound. Some research has also focused on developing dual-target inhibitors, for example, those that also inhibit fatty acid amide hydrolase (FAAH), to achieve synergistic therapeutic effects in models of pain and inflammation. nih.govescholarship.org
| Inhibitor | Chemical Class | Inhibitory Potency (IC₅₀) | Key Characteristics |
|---|---|---|---|
| 1-Cyclohexyl-3-dodecyl urea (CDU) | Urea | nM range | Early generation inhibitor, used in studies of atherosclerosis. nih.gov |
| 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) | Urea | nM range | Commercially available and widely used in various in vivo models. nih.gov |
| trans-4-[4-(3-Trifluoromethoxyphenyl-ureido)cyclohexyloxy]benzoic acid (t-TUCB) | Urea | Sub-nM range | Potent inhibitor with some cross-reactivity for FAAH. escholarship.org |
| TPPU | Piperidyl-Urea | Sub-nM range | Good potency and pharmacokinetic profile. nih.gov |
| sEH inhibitor-17 (compound 4f) | Sulfonyl Urea | 2.94 nM | Demonstrates anti-inflammatory efficacy in animal models. researchgate.netmedchemexpress.com |
The use of sEHIs in animal models has consistently demonstrated their efficacy in raising the levels of epoxy fatty acids and producing a range of beneficial physiological effects. Pharmacological blockade of sEH has been shown to be protective in models of cardiovascular and cerebrovascular diseases. uni.lunih.gov
In various animal models of hypertension, sEH inhibition leads to vasodilation and a reduction in blood pressure. uni.lunih.gov These effects are attributed to the increased bioavailability of EETs, which act as endothelium-derived hyperpolarizing factors. In the context of ischemic injury, such as stroke, sEHIs have been shown to be neuroprotective. nih.govnih.gov Studies in rodent models of focal cerebral ischemia have found that treatment with sEHIs reduces infarct size and preserves neurological function. nih.govnih.gov This protection is linked to the stabilization of EETs, which possess anti-inflammatory, anti-apoptotic, and vasodilatory properties. nih.govnih.gov
Furthermore, sEH inhibition has proven effective in mitigating inflammation. By preventing the degradation of this compound and other EETs, sEHIs reduce the expression of pro-inflammatory genes and attenuate inflammatory responses in models of sepsis and atherosclerosis. uni.lunih.govnih.gov
Genetic Manipulation of Biosynthetic and Metabolic Enzymes in Cellular and Animal Models
Beyond pharmacological approaches, genetic manipulation of the enzymes that control this compound levels provides a powerful tool for research. These methods involve altering the expression of CYP epoxygenases (biosynthesis) and sEH (metabolism) to either increase or decrease the endogenous concentrations of the compound.
Targeted disruption or "knockout" of the EPHX2 gene, which encodes sEH, is a common and effective strategy to permanently increase endogenous EET levels. idtdna.com Animal models, particularly mice with a genetic deletion of EPHX2 (sEH-null mice), have been instrumental in confirming the physiological roles of EETs.
Studies using sEH-null mice have shown phenotypes consistent with the effects of pharmacological sEH inhibition, including reduced blood pressure and protection from cardiac hypertrophy and ischemic brain injury. nih.govnih.gov For example, targeted disruption of Ephx2 in mice was shown to significantly reduce mortality and systemic inflammation in response to endotoxin (B1171834). nih.gov More recently, a rat model with the EPHX2 gene knocked out using CRISPR/Cas9 technology demonstrated significant alleviation of pathological changes and reduced degradation of EETs following middle cerebral artery occlusion (MCAO), a model for ischemic stroke. nih.gov These genetic models provide definitive evidence for the role of the sEH-EET axis in various pathophysiological processes.
To study the effects of enhanced biosynthesis of EETs, researchers have developed transgenic animal models that overexpress specific CYP epoxygenases. The human epoxygenases CYP2J2 and CYP2C8 are primarily responsible for EET production. nih.govnih.gov
Transgenic mice with endothelium-specific overexpression of CYP2J2 or CYP2C8 exhibit elevated levels of EETs. nih.gov These animals have been used to investigate the role of endogenously produced EETs in vascular inflammation. Research has shown that these mice have attenuated inflammatory responses to stimuli like lipopolysaccharide (LPS). nih.govresearchgate.net The anti-inflammatory phenotype in these models is directly linked to the increased production of CYP-derived EETs, which can inhibit the NF-κB signaling pathway, a central regulator of inflammation. nih.gov Similarly, in cellular models, overexpression of CYP2J2 has been shown to increase cell viability and protect against apoptosis in cardiac cells. researchgate.net These overexpression models complement the knockout and pharmacological studies by highlighting the protective capacity of the EET biosynthesis pathway.
| Genetic Strategy | Target Gene | Model System | Primary Outcome | Reference |
|---|---|---|---|---|
| Gene Knockout | EPHX2 (sEH) | Mice (sEH-null) | Increased EET levels, reduced inflammation, protection from ischemic injury. | nih.govnih.gov |
| Gene Knockout (CRISPR/Cas9) | EPHX2 (sEH) | Rats | Reduced EET degradation, neuroprotection in stroke model. | nih.gov |
| Overexpression | CYP2J2 | Transgenic Mice | Increased EET biosynthesis, attenuated vascular inflammation. | nih.gov |
| Overexpression | CYP2C8 | Transgenic Mice | Increased EET biosynthesis, attenuated NF-κB-dependent inflammation. | nih.gov |
| Overexpression | CYP2J2 | H9C2 Rat Heart Cells | Increased cell viability, inhibition of TNF-α induced apoptosis. | researchgate.net |
Exogenous Administration of this compound in In Vitro and In Vivo Animal Research
The direct administration of this compound or its stable analogs to cellular or animal models is a fundamental approach to directly ascertain its biological activities, bypassing the complexities of endogenous production and metabolism. This method allows for precise control over the concentration and timing of exposure to the compound.
In vitro, the application of EETs to cultured cells has revealed their mechanisms of action at the cellular level. For instance, EETs have been shown to protect astrocytes from ischemic cell death in culture. nih.gov In studies on vascular cells, EETs inhibit the activation of the NF-κB pathway, which in turn suppresses the expression of adhesion molecules on endothelial cells, a critical step in the inflammatory process. nih.gov
In vivo studies involving the exogenous administration of EETs have confirmed their potent physiological effects. Notably, 17,18-EETeTr has been reported to possess powerful vasodilatory properties through the activation of large-conductance calcium-activated potassium (BKCa) channels in smooth muscle cells. nih.gov This mechanism contributes to its blood pressure-lowering effects. While the anti-inflammatory role of 17,18-EETeTr has not been as extensively studied as its arachidonic acid-derived counterparts, its vasodilatory action suggests it plays a significant role in vascular homeostasis. nih.gov The direct administration of other EET regioisomers has also demonstrated protective effects in models of myocardial ischemia-reperfusion injury. nih.gov
Delivery Methods for Experimental Systems
The administration of this compound in research models has been accomplished through various routes, depending on the experimental design and target tissue. In studies investigating skin inflammation, direct intraperitoneal injection has been a common method. For these administrations, the lipid mediator is typically dissolved in a vehicle solution, such as 0.5% (v/v) ethanol (B145695) in phosphate-buffered saline (PBS), to ensure its solubility and delivery. nih.gov
Research on the broader effects of epoxyeicosatetraenoic acids has also explored other delivery methods. For instance, in studies involving the racemic mixture of 17,18-EETeTr, oral and topical administrations have been shown to be effective in murine models. researchgate.net Additionally, for targeted and sustained delivery to specific tissues like brown adipose tissue, osmotic pumps have been utilized to administer a combination of 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) and a soluble epoxide hydrolase inhibitor. mdpi.com While not exclusively focused on the 17(S),18(R) enantiomer, these methods highlight potential routes for its administration in future studies.
The choice of delivery method is critical for determining the pharmacokinetic and pharmacodynamic properties of this compound in a given experimental context. The route of administration can influence the compound's absorption, distribution, metabolism, and excretion, all of which can impact its observed biological activity.
Dose-Response Characterization in Pre-clinical Models
Understanding the dose-dependent effects of this compound is fundamental to characterizing its therapeutic potential. In a murine model of contact hypersensitivity, the anti-inflammatory activity of this compound was evaluated at several doses administered via intraperitoneal injection. A clear dose-response relationship was observed, with doses of 1 µg and 100 ng per animal effectively reducing ear swelling and neutrophil infiltration. nih.gov However, a lower dose of 10 ng per animal showed minimal anti-inflammatory effects, establishing a dose threshold for its in vivo efficacy in this model. nih.gov
In vitro studies have further elucidated the dose-response relationship of this compound at the cellular level. When examining its effect on neutrophil pseudopod formation, a key process in inflammation, the compound demonstrated inhibitory effects at concentrations of 1 µM, 100 nM, and 10 nM. nih.gov Its activity was diminished at a concentration of 1 nM, indicating a potent but concentration-dependent action on neutrophil function. nih.gov
The following tables summarize the dose-response data from these preclinical studies:
In Vivo Dose-Response of this compound in a Mouse Model of Contact Hypersensitivity
| Dose (per animal) | Administration Route | Observed Effect |
|---|---|---|
| 1 µg | Intraperitoneal | Decreased ear swelling and neutrophil numbers |
| 100 ng | Intraperitoneal | Decreased ear swelling and neutrophil numbers |
In Vitro Dose-Response of this compound on Neutrophil Pseudopod Formation
| Concentration | Experimental System | Observed Effect |
|---|---|---|
| 1 µmol/L | Isolated neutrophils | Inhibition of pseudopod formation |
| 100 nmol/L | Isolated neutrophils | Inhibition of pseudopod formation |
| 10 nmol/L | Isolated neutrophils | Inhibition of pseudopod formation |
Genetic modulation has also been a critical tool for understanding the biological role of this compound. The production of this and other omega-3 epoxides is catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net In a significant finding, the genetic deletion of the enzyme Cyp4f18 in mice was shown to disrupt the omega-3 epoxidation pathway, leading to a marked decrease in the levels of metabolites such as 17,18-EpETE. researchgate.net This genetic modification resulted in the spontaneous development of psoriasis-like dermatitis, highlighting the crucial role of endogenously produced this compound in maintaining skin homeostasis. researchgate.net
Furthermore, the activity of this compound is mediated through specific receptors. Studies have utilized G protein-coupled receptor 40 (GPR40)-deficient mice to investigate the compound's mechanism of action. nih.gov The anti-inflammatory effects of this compound observed in wild-type mice were absent in these knockout animals, demonstrating that its activity is dependent on the GPR40 receptor. nih.gov This use of genetically modified animal models has been pivotal in confirming the receptor-mediated signaling pathway of this compound.
Role of 17 S ,18 R Eetetr in Pathophysiological Mechanisms Within Pre Clinical Models
Cardiovascular Disease Models
The cardiovascular effects of 17,18-EETeTr are highly stereospecific, with the 17(S),18(R) and 17(R),18(S) enantiomers often exhibiting distinct or opposing actions in preclinical cardiovascular models.
Hypertension and Vascular Dysfunction Models
In preclinical models, the regulation of vascular tone by 17,18-EETeTr is enantiomer-specific. The 17(R),18(S)-EETeTr isomer has been identified as a potent vasodilator. researchgate.net This effect is mediated through the stimulation of large-conductance Ca2+-activated potassium (BK) channels in vascular smooth muscle cells of rat cerebral arteries. researchgate.net Activation of these channels leads to hyperpolarization and relaxation of the smooth muscle, resulting in vasodilation. nih.gov In contrast, 17(S),18(R)-EETeTr does not demonstrate the same potent vasodilatory activity. researchgate.net
Structure-activity relationship studies have suggested that antagonist activity at the putative epoxyeicosanoid receptor is often associated with the combination of a Δ14,15-olefin and a 17(S),18(R)-epoxide. researchgate.netnih.govnih.govmdc-berlin.deacs.org This suggests that this compound may act as an antagonist to the vasodilatory effects of other EETs, although this requires further investigation in in vivo hypertension models. The primary anti-inflammatory actions of this compound are mediated through the G-protein-coupled receptor 40 (GPR40). nih.govresearchgate.netelsevierpure.com This is in contrast to the vasodilatory effects of its enantiomer, which are independent of this receptor. researchgate.net
Table 1: Differential Effects of 17,18-EETeTr Enantiomers on Vascular Tone
| Enantiomer | Effect on Vascular Tone | Mechanism of Action |
|---|---|---|
| This compound | No significant vasodilation; potential antagonist activity. researchgate.netnih.govnih.govmdc-berlin.deacs.org | Primarily interacts with GPR40 to mediate anti-inflammatory effects. nih.govresearchgate.netelsevierpure.com |
| 17(R),18(S)-EETeTr | Potent vasodilator. researchgate.net | Activates large-conductance Ca2+-activated potassium (BK) channels. researchgate.netnih.gov |
Ischemic Heart Disease and Reperfusion Injury Models
In the context of ischemic heart disease, the racemic mixture of 17,18-EETeTr has been shown to have cardioprotective effects. Studies in rat models of ischemia/reperfusion injury have demonstrated that 17,18-epoxyeicostetraenoic acid can reduce the damage caused by the return of blood flow to ischemic heart tissue. nih.gov The mechanism of this protection is thought to be mediated by cyclooxygenase-2 (COX-2). nih.gov
However, much of the research on the cardioprotective effects of 17,18-EETeTr has focused on the 17(R),18(S) enantiomer. This isomer has been shown to exert negative chronotropic effects and protect neonatal rat cardiomyocytes from calcium overload, with an EC50 in the low nanomolar range. researchgate.netnih.govnih.govmdc-berlin.de Structure-activity studies have indicated that anti-arrhythmic activity is associated with a 17(R),18(S)-epoxide configuration, while antagonist activity is more commonly observed with the 17(S),18(R)-epoxide. researchgate.netnih.govnih.govmdc-berlin.deacs.org There is a lack of specific preclinical data on the direct effects of this compound alone in models of ischemic heart disease and reperfusion injury.
Atherosclerosis Progression Studies in Animal Models
Currently, there is a lack of published preclinical studies specifically investigating the role of this compound in animal models of atherosclerosis progression. While the anti-inflammatory properties of this compound observed in other models could theoretically be beneficial in the context of atherosclerosis, which is a chronic inflammatory disease, direct evidence is not yet available.
Renal Disease Models
There is a significant gap in the scientific literature regarding the specific role of this compound in preclinical models of renal disease. While the broader class of epoxyeicosatrienoic acids (EETs) and the parent compound, eicosapentaenoic acid (EPA), have been investigated in various models of kidney disease, data specifically on the 17(S),18(R) enantiomer is not currently available.
Glomerulonephritis and Fibrosis Models
No preclinical studies have been identified that specifically examine the role of this compound in models of glomerulonephritis or renal fibrosis. Research on the parent compound, EPA, has suggested potential benefits in preventing glomerulonephritis. nih.gov Additionally, other EETs and their synthetic analogs have been shown to have anti-fibrotic effects in models of renal fibrosis by reducing epithelial-to-mesenchymal transition. nih.gov However, it is unknown if these effects are shared by this compound.
Diabetic Nephropathy Models
There are currently no available preclinical studies that have investigated the specific role of this compound in animal models of diabetic nephropathy. The pathogenesis of diabetic nephropathy involves complex interactions between metabolic and hemodynamic factors, leading to inflammation and fibrosis. nih.gov While eicosanoids are known to be involved in the pathogenesis of diabetic nephropathy, the specific contribution of this compound has not been elucidated. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 17(R),18(S)-EETeTr |
| 17,18-EETeTr |
| Eicosapentaenoic acid (EPA) |
The eicosapentaenoic acid (EPA) derivative 17(S),18(R)-epoxyeicosatetraenoic acid, or this compound, is a bioactive lipid mediator that has demonstrated significant, and sometimes contrasting, roles in various preclinical models of disease. Its biological activity is highly dependent on its specific stereochemistry. nih.gov Research has shown that the anti-inflammatory activity observed in certain models is specific to the this compound enantiomer and not its 17(R),18(S) counterpart. nih.gov As an epoxy fatty acid (EpFA), this compound is metabolized by the enzyme soluble epoxide hydrolase (sEH) into a less active diol. nih.gov Consequently, much of the research investigating its function has been conducted in combination with sEH inhibitors (sEHi) to stabilize the compound and potentiate its effects. nih.gov The compound and its racemic mixture, 17,18-epoxyeicosatetraenoic acid (17,18-EEQ), have been implicated in the modulation of inflammation, pain, and metabolic syndromes. nih.gov
Ischemic Stroke and Neuroprotection Models
The direct role of this compound in neuroprotection following ischemic stroke has not been extensively detailed in preclinical studies. However, the broader mechanism of increasing endogenous epoxy fatty acids through the inhibition of soluble epoxide hydrolase (sEH) has shown beneficial effects in models of ischemia-induced brain injury. mdpi.com While not specific to this compound, this suggests a potential therapeutic avenue for this class of molecules. Studies on the related compound 17,18-epoxyeicostetraenoic acid have demonstrated cardioprotective effects in ischemia/reperfusion models of the heart, mediated by cyclooxygenase-2, hinting at a potential role for EPA-derived epoxides in ischemic injury, though this has not been confirmed in the brain. nih.gov
Neurodegenerative Models
In the context of Alzheimer's disease, the racemic mixture 17,18-EEQ has been investigated for its role in modulating the pathological hallmarks of the condition. nih.gov Alzheimer's disease is associated with the accumulation of amyloid-β (Aβ) peptides and neuroinflammation. nih.gov Preclinical research using in vitro models with macrophages from Alzheimer's patients has shown that treatment with 17,18-EEQ, in combination with a soluble epoxide hydrolase inhibitor (sEHi), can enhance the clearance of Aβ. nih.gov Specifically, this combination was found to increase the uptake and subsequent degradation of Aβ by macrophages. nih.gov Furthermore, this treatment regulated the expression of key enzymes involved in Aβ degradation. nih.gov These findings suggest that 17,18-EEQ may play a role in mitigating the inflammatory and pathological cascades associated with Alzheimer's disease by promoting the clearance of toxic protein aggregates. mdpi.comnih.gov
| Model System | Treatment | Key Findings | Reference |
|---|---|---|---|
| Macrophages from Alzheimer's Disease Patients (in vitro) | 17,18-EEQ + sEH inhibitor (TPPU) | Significantly increased uptake and degradation of Amyloid-β (Aβ). | nih.gov |
| Macrophages from Alzheimer's Disease Patients (in vitro) | 17,18-EEQ | Upregulated transcripts for the Aβ-degrading enzyme angiotensin-converting enzyme (ACE). | nih.gov |
| Macrophages from Alzheimer's Disease Patients (in vitro) | 17,18-EEQ | Downregulated transcripts for the vasoconstrictor enzyme endothelin-converting enzyme (ECE1). | nih.gov |
Pain and Hyperalgesia Models
The role of 17,18-EEQ in pain and hyperalgesia models presents a complex picture, suggesting that its effects are highly context-dependent. In contrast to the anti-inflammatory effects seen in other tissues, research on sensory neurons indicates that 17,18-EEQ can have pro-nociceptive (pain-promoting) effects. nih.gov Specifically, 17,18-EEQ was found to sensitize the transient receptor potential vanilloid 1 (TRPV1) and ankyrin 1 (TRPA1) ion channels, which are key mediators of inflammatory and neuropathic pain. nih.gov This sensitization occurs through a mechanism involving the activation of the Gs-coupled prostacyclin receptor (IP) and subsequent protein kinase A (PKA) activation. nih.gov This finding identifies a specific pathway through which an omega-3-derived lipid mediator can enhance the sensitivity of neurons to painful stimuli. nih.gov
| Model System | Compound | Mechanism | Effect | Reference |
|---|---|---|---|---|
| Sensory Neurons | 17,18-EEQ | Activation of prostacyclin (IP) receptor and Protein Kinase A (PKA). | Sensitization of TRPV1 and TRPA1 ion channels. | nih.gov |
Metabolic Disorders Models
The racemic mixture 17,18-EEQ, particularly when stabilized by sEH inhibitors, has been studied for its beneficial effects in preclinical models of metabolic disorders, including insulin (B600854) resistance and obesity. nih.gov These studies highlight a significant role for this compound in regulating glucose metabolism, lipid accumulation, and energy expenditure. nih.govnih.gov
Insulin Resistance and Diabetes Models
In models of diet-induced obesity, which often feature insulin resistance, treatment with 17,18-EEQ combined with the sEH inhibitor t-TUCB has demonstrated positive effects on glucose metabolism. nih.gov Mice receiving this combination showed a significant improvement in fasting glucose levels. nih.govnih.gov While there were no significant differences in insulin tolerance tests, a trend toward improved glucose tolerance was observed in the group treated with 17,18-EEQ and the sEHi. nih.gov These findings suggest that 17,18-EEQ may help mitigate the development of insulin resistance associated with metabolic disorders. nih.gov
Obesity and Lipid Metabolism Models
The most pronounced effects of 17,18-EEQ in preclinical models have been observed in the context of obesity and lipid metabolism, particularly in relation to the function of brown adipose tissue (BAT). nih.govnih.gov BAT plays a crucial role in nonshivering thermogenesis, burning lipids to produce heat and thereby increasing energy expenditure. nih.gov
In diet-induced obese mice, the combination of 17,18-EEQ and the sEHi t-TUCB was shown to prevent metabolic disorders in part by increasing thermogenesis. nih.govnih.gov Treated mice exhibited higher core body temperatures and increased heat production. nih.gov Histological analysis revealed that this treatment also led to less lipid accumulation in the BAT. nih.govnih.gov
At the molecular level, 17,18-EEQ was found to regulate the expression of key proteins involved in lipid metabolism and thermogenesis within BAT. nih.govnih.gov This included upregulating the fatty acid transporter CD36, which facilitates the uptake of fatty acids into cells for oxidation. nih.govnih.gov The treatment also increased the expression of Carnitine Palmitoyltransferase 1A and 1B (CPT1A and CPT1B), enzymes that are critical for the rate-limiting step of fatty acid oxidation in mitochondria. nih.gov Furthermore, the combination therapy suppressed the inflammatory NFκB signaling pathway in the BAT of obese mice. nih.govnih.gov
| Parameter | Model | Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Fasting Glucose | Diet-Induced Obese Mice | 17,18-EEQ + t-TUCB | Significantly improved (decreased). | nih.govnih.gov |
| Serum Triglycerides | Diet-Induced Obese Mice | 17,18-EEQ + t-TUCB | Significantly improved (decreased). | nih.gov |
| Core Body Temperature | Diet-Induced Obese Mice | 17,18-EEQ + t-TUCB | Significantly higher. | nih.gov |
| Heat Production | Diet-Induced Obese Mice | 17,18-EEQ + t-TUCB | Significantly increased. | nih.gov |
| Lipid Accumulation in BAT | Diet-Induced Obese Mice | 17,18-EEQ + t-TUCB | Significantly less lipid accumulation. | nih.gov |
| Protein | Function | Effect of 17,18-EEQ + t-TUCB | Reference |
|---|---|---|---|
| CD36 | Fatty Acid Transporter | Increased Expression | nih.gov |
| CPT1A / CPT1B | Fatty Acid Oxidation (Rate-limiting) | Increased Expression | nih.gov |
| PGC1α | Mitochondrial Biogenesis | Increased Expression | nih.gov |
| NFκB | Inflammatory Signaling | Decreased Signaling | nih.gov |
Inflammatory and Immune Disorders Models
While ω-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA), the metabolic precursor to this compound, are noted for their beneficial effects in various inflammatory diseases including rheumatoid arthritis, direct preclinical research focusing specifically on the role of the this compound enantiomer in established arthritis models (e.g., collagen-induced arthritis) is not extensively detailed in the available literature. nih.gov Studies have shown that inhibiting the soluble epoxide hydrolase (sEH) enzyme, which increases the levels of multiple epoxy fatty acids including 17,18-EpETE, can reduce the inflammatory response in a collagen-induced arthritis model. escholarship.org This inhibition was associated with decreased pro-inflammatory cytokines and suggests a potential therapeutic benefit for this class of molecules, though it does not isolate the specific contribution of this compound. escholarship.org
The role of this compound in preclinical models of inflammatory bowel disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, is inferred primarily from the known anti-inflammatory properties of its parent compound, EPA. nih.gov EPA and its metabolites are recognized for their potential to ameliorate colonic inflammation. researchgate.net While 17,18-EpETE has been shown to suppress allergic reactions in the gut, specific investigations detailing the direct effects and mechanisms of the 17(S),18(R) enantiomer in validated IBD models are not prominently featured in current research findings. researchgate.net
The anti-inflammatory potential of 17,18-epoxyeicosatetraenoic acid has been investigated in preclinical models of inflammation induced by lipopolysaccharide (LPS), an endotoxin (B1171834) that mimics key aspects of sepsis. In a murine model of airway inflammation, administration of 17,18-EpETE significantly attenuated LPS-induced neutrophil infiltration and the production of inflammatory cytokines and chemokines. nih.gov In vitro studies further support this, demonstrating that 17,18-EpETE can suppress NFκB activation in murine brown preadipocytes stimulated with LPS. mdpi.com The NFκB pathway is a critical regulator of inflammatory responses. mdpi.com Furthermore, research on a metabolically robust synthetic analog of 17,18-EpETE in a mouse model of LPS-induced endotoxemia showed a reduction in mortality, organ damage, and levels of pro-inflammatory cytokine transcripts, highlighting the therapeutic potential of this molecular structure in sepsis-related conditions. researchgate.net
| Model System | Key Findings | Mechanism/Markers | Reference |
|---|---|---|---|
| LPS-Induced Murine Airway Inflammation (In Vivo) | Significantly attenuated neutrophil infiltration and mucus production. | Reduced production of inflammatory cytokines/chemokines. | nih.gov |
| LPS-Stimulated Murine Brown Preadipocytes (In Vitro) | Significantly suppressed NFκB activation. | Modulation of the NFκB inflammatory signaling pathway. | mdpi.com |
| LPS-Induced Endotoxemia Mouse Model (Synthetic Analog) | Reduced mortality and organ damage. | Decreased pro-inflammatory cytokine transcript levels. | researchgate.net |
Oncological Research: Modulatory Roles in Cancer Cell Biology In Vitro and Xenograft Models
The investigation into this compound in oncology focuses on its role within the tumor microenvironment and its potential to modulate anti-tumor immune responses. Rather than acting as a direct cytotoxic agent, evidence suggests its utility as an adjuvant to immunotherapy. pnas.org Stabilizing endogenous epoxy-fatty acids, including 17,18-EpETE, through dietary supplementation with ω-3 PUFAs and pharmacological inhibition of the soluble epoxide hydrolase (sEH) enzyme, has been shown to significantly enhance the anti-tumor activity of immune checkpoint inhibitors (anti-PD-1) in multiple murine cancer models. pnas.org This approach works by promoting the resolution of cancer-associated inflammation, which can otherwise hinder effective anti-tumor immunity. pnas.org In studies on bladder cancer models, combination therapy led to elevated plasma levels of EPA-derived oxylipins like 17(18)-EpETE, which correlated with enhanced therapeutic efficacy. pnas.org Supporting the potential of this class of molecules, a separate study using a saturated analog of the 17,18-epoxide of EPA demonstrated the ability to activate apoptosis in human breast cancer cells in vitro. researchgate.net
| Model System | Key Findings | Mechanism/Markers | Reference |
|---|---|---|---|
| Murine Cancer Models (e.g., Bladder Cancer) (In Vivo) | Enhancement of immune checkpoint inhibitor (anti-PD-1) efficacy when 17,18-EpETE levels are increased via sEH inhibition and/or ω-3 diet. | Increased plasma levels of 17(18)-EpETE; resolution of cancer-associated inflammation. | pnas.org |
| Human Breast Cancer Cells (In Vitro) (Saturated Analog) | A synthetic analog activated apoptosis. | Activation of TNF receptor-1/ASK1/JNK signaling. | researchgate.net |
Interactions with Other Endogenous Signaling Systems and Pharmaceutical Agents in Research
Cross-talk with Prostaglandins (B1171923), Leukotrienes, and Other Eicosanoids
17(S),18(R)-EETeTr is a product of the cytochrome P450 (CYP) pathway of eicosapentaenoic acid (EPA) metabolism. This pathway coexists and interacts with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins and leukotrienes, respectively. nih.govresearchgate.net These families of lipid mediators can exert opposing or complementary effects, particularly in the context of inflammation. nih.gov
A foundational hypothesis in the study of omega-3 fatty acid metabolites is that they, including this compound, compete with metabolites of arachidonic acid (AA), an omega-6 fatty acid. nih.gov AA-derived eicosanoids, such as certain prostaglandins and leukotrienes, are often potent mediators of inflammation. researchgate.net In contrast, EPA-derived metabolites are generally considered to have anti-inflammatory or less potent pro-inflammatory properties. researchgate.net For instance, research in mouse models of allergic inflammation has shown that EPA and its downstream metabolites can counteract the pro-inflammatory properties of cysteinyl leukotrienes derived from AA. researchgate.net
However, direct studies on the specific cross-talk between the this compound isomer and the prostaglandin (B15479496) and leukotriene pathways are limited. Some research indicates that the broader effects of EPA/DHA supplementation on the formation of leukotrienes and prostaglandin E remain modest. researchgate.net The primary mechanism of interaction appears to be competition at the substrate level, where an increased abundance of EPA shifts enzymatic activity away from AA, thereby reducing the production of pro-inflammatory AA-derived eicosanoids. nih.gov
The metabolism of this compound can also be influenced by these other pathways. For example, like other fatty acid epoxides, it is susceptible to metabolism by cyclooxygenases and lipoxygenases, which can limit its bioavailability and therapeutic utility. researchgate.net
Interactions with Nitric Oxide Signaling Pathways
Nitric oxide (NO) is a critical signaling molecule, primarily known for its role in vasodilation and the regulation of vascular tone. researchgate.netgavinpublishers.commdpi.com It is synthesized by nitric oxide synthase (NOS) enzymes. wikipedia.org Research has indicated a functional interaction between EETs in general and the NO signaling pathway. EETs are known to contribute to vasodilation, partly by activating endothelial nitric oxide synthase (eNOS). researchgate.net
While specific studies on the 17(S),18(R) isomer are scarce, research on the racemic mixture, (±)17(18)-EpETE, has shown that it can increase the levels of phosphorylated eNOS in human umbilical vein endothelial cells (HUVECs). researchgate.net This phosphorylation is a key step in the activation of eNOS and subsequent NO production. The vasodilatory properties of 17,18-EETeTr are a significant area of investigation, and interaction with the NO pathway is a potential mechanism for this effect. researchgate.net
It is important to note the stereoselectivity of these effects. The 17(R),18(S)-EETeTr enantiomer is reported to be a potent vasodilator, an effect mediated through the activation of calcium-activated potassium channels. researchgate.net The precise contribution of the 17(S),18(R) isomer to vasodilation and its specific interactions with the NO pathway remain an area for further research.
Synergistic or Antagonistic Effects with Experimental Compounds
A crucial aspect of this compound research is its distinct antagonistic activity observed in certain biological systems, which contrasts sharply with its enantiomer, 17(R),18(S)-EETeTr. Structure-activity relationship studies have revealed that the combination of a cis-Δ14,15-olefin structure and a 17(S),18(R)-epoxide often results in antagonist activity in neonatal rat cardiomyocyte models. nih.govresearchgate.net In these models, the 17(R),18(S)-epoxide acts as a potent agonist, reducing the spontaneous beating rate, while the 17(S),18(R)-epoxide is inactive on its own but can block the agonist effect. nih.govresearchgate.net
This antagonistic relationship is a key finding, suggesting that the two enantiomers may compete for the same receptor or binding site, with one activating it (agonist) and the other binding without activating and preventing the agonist from binding (antagonist). researchgate.net
Interactions have also been studied with inhibitors of soluble epoxide hydrolase (sEH), the enzyme that degrades EETeTr. frontiersin.orgfrontiersin.org In principle, sEH inhibitors would be expected to synergize with EETeTr by prolonging its half-life and enhancing its biological effects. However, research has shown that in some contexts, the interaction is more complex. For example, the sEH inhibitor AUDA was found to partially inhibit the negative chronotropic effect of 17,18-EETeTr in cardiomyocyte studies. nih.gov In other research, combining synthetic analogs of 17,18-EETeTr with the parent compound did not lead to additive or synergistic effects. nih.gov
| Experimental Compound/System | Interaction with this compound | Observed Effect | Research Model | Reference |
|---|---|---|---|---|
| 17(R),18(S)-EETeTr | Antagonistic | This compound is inactive on its own but antagonizes the agonist (negative chronotropic) activity of the 17(R),18(S) isomer. | Neonatal Rat Cardiomyocytes | nih.govresearchgate.net |
| AUDA (sEH inhibitor) | Inhibitory Interaction | Partially inhibited the negative chronotropic effect of 17,18-EETeTr (racemic mixture). | Cultured Cardiomyocytes | nih.gov |
| Synthetic Agonist Analogs | Non-additive/Non-synergistic | Combined administration did not result in additive or synergistic effects on cardiomyocyte beating rate. | Cultured Cardiomyocytes | nih.gov |
Impact on Drug Metabolism and Pharmacokinetics in Research Models
The therapeutic potential of this compound is intrinsically linked to its metabolic stability and pharmacokinetic profile. As a naturally occurring lipid mediator, it is subject to rapid metabolism, which presents challenges for its use as a therapeutic agent. researchgate.net
The primary metabolic pathway for the inactivation of this compound is hydrolysis of the epoxide ring by soluble epoxide hydrolase (sEH) to form the less active 17,18-dihydroxyeicosatetraenoic acid (17,18-DHEQ). researchgate.netfrontiersin.orgfrontiersin.org The rapid rate of this conversion is a major factor limiting the in vivo half-life and efficacy of the compound. In metabolic studies using rat liver homogenates, the parent compound ω-3 17,18-epoxy-EPA was approximately 80% metabolized within 30 minutes. researchgate.net
This metabolic vulnerability has driven the development of synthetic analogs. Researchers have focused on creating more robust versions by modifying the structure, such as replacing the epoxide group with bioisosteres like an oxamide (B166460) or urea (B33335) moiety, to improve metabolic stability and oral bioavailability. researchgate.netnih.gov These efforts have led to the generation of analogs that are significantly more stable in liver microsomes and hepatocytes compared to the natural compound. nih.gov
Pharmacokinetic studies in mice using the racemic mixture 17,18-EEQ have shown that after intraperitoneal injection, plasma concentrations of the compound increase significantly, peaking within 1 to 5 minutes before declining. kyushu-u.ac.jp Co-administration with an sEH inhibitor can enhance and prolong the plasma levels of these epoxides. kyushu-u.ac.jp
| Parameter | Finding | Research Model | Implication | Reference |
|---|---|---|---|---|
| Metabolic Pathway | Hydrolysis by soluble epoxide hydrolase (sEH) to 17,18-DHEQ. | In vitro and in vivo models | Rapid inactivation and short biological half-life. | frontiersin.orgfrontiersin.org |
| Metabolic Rate | ~80% of 17,18-epoxy-EPA metabolized in 30 minutes. | Rat Liver Homogenates | Highlights the poor metabolic stability of the natural epoxide. | researchgate.net |
| Plasma Pharmacokinetics | Peak plasma concentration of 17,18-EEQ reached 1-5 minutes post-injection. | Mice (C57BL/6) | Demonstrates rapid absorption and distribution followed by clearance. | kyushu-u.ac.jp |
| Analog Development | Synthetic analogs with bioisosteric replacement of the epoxide show improved metabolic stability. | In vitro (liver microsomes, hepatocytes) | A key strategy to overcome the pharmacokinetic limitations of the natural compound. | researchgate.netnih.gov |
Advanced Research Techniques and Future Directions
Omics Approaches for Comprehensive Pathway Analysis (e.g., Lipidomics, Proteomics)
Omics approaches, particularly lipidomics and proteomics, are vital for a holistic understanding of the pathways involving lipid mediators. Lipidomics allows for the comprehensive profiling of all lipid species within a biological sample, enabling the identification of changes in EET levels and their related metabolites in response to various stimuli or disease states. Proteomics, on the other hand, can identify and quantify proteins involved in EET synthesis, metabolism, and signaling, such as cytochrome P450 epoxygenases (CYPs) and soluble epoxide hydrolase (sEH). By integrating lipidomic and proteomic data, researchers can elucidate complex regulatory networks and identify key players in EET-mediated signaling pathways. While specific studies on "17(S),18(R)-EETeTr" using these methods were not found, general EET research highlights the importance of these approaches in mapping metabolic pathways and identifying interacting proteins. nottingham.ac.uk
High-Throughput Screening for Modulators of this compound Pathways
High-throughput screening (HTS) is instrumental in identifying novel compounds that can modulate EET pathways. This involves screening large chemical libraries to find small molecules that either enhance or inhibit the activity of enzymes involved in EET synthesis (e.g., CYPs) or metabolism (e.g., sEH). Such modulators can serve as valuable pharmacological tools or potential therapeutic agents. For instance, sEH inhibitors have been developed to increase endogenous EET levels, showing promise in conditions like hypertension. acs.org The development of HTS assays specific for "this compound" or its associated pathways would be a critical step in discovering targeted therapies, although no such specific assays were identified in the literature.
Development of Specific Probes and Tracers for In Vivo Imaging
The development of specific probes and tracers is essential for visualizing and quantifying the distribution and activity of lipid mediators in vivo. This could involve synthesizing fluorescently labeled EET analogs or developing radiotracers that can be detected using imaging techniques like PET or SPECT. Such tools would allow researchers to track the pharmacokinetics and tissue distribution of "this compound" and its metabolites, providing crucial insights into its biological fate and localization. While general methods for characterizing EET enantiomers using chiral chromatography exist, the development of specific imaging agents for "this compound" is an area for future research. nih.govresearchgate.net
Advanced Computational Modeling and Molecular Dynamics Simulations
Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, are powerful tools for understanding the structure-activity relationships (SAR) of lipid mediators and their interactions with biological targets. These methods can predict the binding modes of "this compound" to potential receptors or enzymes, elucidate conformational preferences, and guide the design of novel modulators. By simulating the dynamic behavior of these molecules, researchers can gain atomic-level insights into their mechanisms of action. Studies on other EETs have utilized these techniques to explore receptor binding and enzyme interactions. acs.orgnih.gov
Integration with Systems Biology Approaches to Understand Complex Interactions
Systems biology offers a framework for integrating diverse datasets from omics studies, biochemical assays, and physiological measurements to build comprehensive models of complex biological systems. Applying systems biology approaches to EET signaling can help unravel the intricate interplay between EETs, their precursors, metabolites, and downstream effectors. This integrated view can reveal emergent properties and feedback loops, providing a deeper understanding of how EETs regulate cellular and organismal functions. Research into the broader EET signaling network could benefit from such integrative analyses. acs.org
Identification of Novel Binding Partners and Receptors
Identifying the specific binding partners and receptors for "this compound" is crucial for elucidating its precise mechanisms of action. While EETs are known to interact with various cellular targets, including ion channels and G protein-coupled receptors (GPCRs), the specific receptors for individual EET regioisomers and stereoisomers are still being actively investigated. Studies on other EETs suggest that stereospecificity is important for their biological effects, implying the existence of specific binding sites or receptors. acs.orgnih.govphysiology.org The discovery of novel binding partners for "this compound" could unlock new therapeutic avenues. nih.govresearchgate.netnih.govscirp.orgwikipedia.orgahajournals.orgahajournals.org
Stereospecific Research on Other EET and DHET Isomers for Comparative Analysis
Stereochemistry plays a critical role in the biological activity of EETs and their metabolites, dihydroxyeicosatrienoic acids (DHETs). Research comparing different EET and DHET stereoisomers has revealed significant differences in their potency and efficacy in various biological systems. For instance, specific stereoisomers of 11,12-EET and 14,15-EET have shown distinct effects on vascular tone and ion channel activity. nih.govphysiology.orgahajournals.orgahajournals.org Comparative analyses of the various EET and DHET regioisomers and their stereoisomers are essential for understanding structure-activity relationships and for developing stereoselective modulators. Such studies highlight the importance of precise stereochemical characterization in the field of lipid mediator research. nih.govresearchgate.netnih.govphysiology.orgscirp.orgwikipedia.orgahajournals.orgahajournals.orgnih.govresearchgate.netuou.ac.innih.govtaylorandfrancis.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
